molecular formula C15H20N2O6 B3052232 2-Propenoic acid, (4,4-dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl ester CAS No. 39724-19-1

2-Propenoic acid, (4,4-dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl ester

Cat. No. B3052232
Key on ui cas rn: 39724-19-1
M. Wt: 324.33 g/mol
InChI Key: SPAFTHWUSJSSLL-UHFFFAOYSA-N
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Patent
US04125516

Procedure details

1,3-Bis(2-acryloyloxyethyl)-5,5-dimethylhydantoin is prepared by reaction of acrylic acid and 1,3-bis(2-hydroxyethyl)-5,5-dimethylhydantoin according to Example 4 of U.S. Pat. No. 3,852,302. 1,3-Bis(2-hydroxyethyl)-5,5-dimethylhydantoin is prepared by the reaction of 5,5-dimethylhydantoin and ethylene oxide according to Example C of U.S. Pat. No. 3,629,263.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[OH:6][CH2:7][CH2:8][N:9]1[C:15]([CH3:17])([CH3:16])[C:13](=[O:14])[N:12]([CH2:18][CH2:19][OH:20])[C:10]1=[O:11].[CH3:21][C:22]1(C)NC(=O)N[C:23]1=[O:28].C1OC1>>[C:1]([O:5][CH2:7][CH2:8][N:9]1[C:15]([CH3:17])([CH3:16])[C:13](=[O:14])[N:12]([CH2:18][CH2:19][O:20][C:23](=[O:28])[CH:22]=[CH2:21])[C:10]1=[O:11])(=[O:4])[CH:2]=[CH2:3].[OH:6][CH2:7][CH2:8][N:9]1[C:15]([CH3:17])([CH3:16])[C:13](=[O:14])[N:12]([CH2:18][CH2:19][OH:20])[C:10]1=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN1C(=O)N(C(=O)C1(C)C)CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(NC(N1)=O)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCCN1C(=O)N(C(=O)C1(C)C)CCOC(C=C)=O
Name
Type
product
Smiles
OCCN1C(=O)N(C(=O)C1(C)C)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04125516

Procedure details

1,3-Bis(2-acryloyloxyethyl)-5,5-dimethylhydantoin is prepared by reaction of acrylic acid and 1,3-bis(2-hydroxyethyl)-5,5-dimethylhydantoin according to Example 4 of U.S. Pat. No. 3,852,302. 1,3-Bis(2-hydroxyethyl)-5,5-dimethylhydantoin is prepared by the reaction of 5,5-dimethylhydantoin and ethylene oxide according to Example C of U.S. Pat. No. 3,629,263.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[OH:6][CH2:7][CH2:8][N:9]1[C:15]([CH3:17])([CH3:16])[C:13](=[O:14])[N:12]([CH2:18][CH2:19][OH:20])[C:10]1=[O:11].[CH3:21][C:22]1(C)NC(=O)N[C:23]1=[O:28].C1OC1>>[C:1]([O:5][CH2:7][CH2:8][N:9]1[C:15]([CH3:17])([CH3:16])[C:13](=[O:14])[N:12]([CH2:18][CH2:19][O:20][C:23](=[O:28])[CH:22]=[CH2:21])[C:10]1=[O:11])(=[O:4])[CH:2]=[CH2:3].[OH:6][CH2:7][CH2:8][N:9]1[C:15]([CH3:17])([CH3:16])[C:13](=[O:14])[N:12]([CH2:18][CH2:19][OH:20])[C:10]1=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN1C(=O)N(C(=O)C1(C)C)CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(NC(N1)=O)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCCN1C(=O)N(C(=O)C1(C)C)CCOC(C=C)=O
Name
Type
product
Smiles
OCCN1C(=O)N(C(=O)C1(C)C)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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